Dentonin acetate

説明

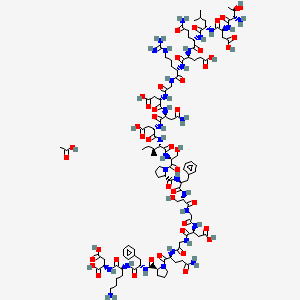

Dentonin acetate (CAS: 400090-20-2 Free base) is a synthetic peptide fragment derived from matrix extracellular phosphoglycoprotein (MEPE), a regulator of bone mineralization and phosphate homeostasis. It enhances osteogenesis by promoting the survival and proliferation of immature adherent cells, such as dental pulp stem cells (DPSCs), and stimulates integrin activity, a critical pathway in cell adhesion and tissue repair . Its primary applications include research in bone metabolism, dental pulp regeneration, and osteoarthritis (OA) therapeutics .

特性

分子式 |

C109H164N30O44 |

|---|---|

分子量 |

2598.6 g/mol |

IUPAC名 |

acetic acid;(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C107H160N30O42.C2H4O2/c1-6-51(4)86(135-99(171)67(43-83(155)156)128-96(168)63(39-75(111)143)127-97(169)65(41-81(151)152)121-78(146)46-116-87(159)55(23-15-33-115-107(113)114)122-92(164)58(28-31-79(147)148)124-91(163)57(26-29-73(109)141)125-93(165)60(36-50(2)3)126-98(170)66(42-82(153)154)131-102(174)85(112)52(5)140)103(175)134-70(49-139)105(177)137-35-17-25-72(137)101(173)130-62(38-54-20-11-8-12-21-54)95(167)133-69(48-138)89(161)118-47-77(145)120-64(40-80(149)150)88(160)117-45-76(144)119-59(27-30-74(110)142)104(176)136-34-16-24-71(136)100(172)129-61(37-53-18-9-7-10-19-53)94(166)123-56(22-13-14-32-108)90(162)132-68(106(178)179)44-84(157)158;1-2(3)4/h7-12,18-21,50-52,55-72,85-86,138-140H,6,13-17,22-49,108,112H2,1-5H3,(H2,109,141)(H2,110,142)(H2,111,143)(H,116,159)(H,117,160)(H,118,161)(H,119,144)(H,120,145)(H,121,146)(H,122,164)(H,123,166)(H,124,163)(H,125,165)(H,126,170)(H,127,169)(H,128,168)(H,129,172)(H,130,173)(H,131,174)(H,132,162)(H,133,167)(H,134,175)(H,135,171)(H,147,148)(H,149,150)(H,151,152)(H,153,154)(H,155,156)(H,157,158)(H,178,179)(H4,113,114,115);1H3,(H,3,4)/t51-,52+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68+,69-,70-,71-,72-,85-,86-;/m0./s1 |

InChIキー |

CVWMFQSUXGRLLV-ADSXSVHESA-N |

異性体SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCCCN)C(=O)N[C@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)N.CC(=O)O |

正規SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)N.CC(=O)O |

製品の起源 |

United States |

準備方法

Dentonin acetate is synthesized through peptide synthesis techniques. The synthetic route involves the sequential addition of amino acids to form the peptide chain. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds. Industrial production methods involve large-scale peptide synthesis using automated synthesizers, which ensure high purity and yield .

化学反応の分析

Dentonin acetate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another.

科学的研究の応用

Dentonin acetate has a wide range of scientific research applications:

Chemistry: It is used in the study of peptide synthesis and the development of new peptide-based materials.

Biology: It promotes the proliferation of dental pulp stem cells, making it valuable in studies related to dental tissue regeneration.

Medicine: It is used in the development of new treatments for osteoarthritis and other degenerative diseases.

作用機序

Dentonin acetate exerts its effects by promoting the proliferation of dental pulp stem cells. The molecular targets and pathways involved include the integrin family of receptors, which mediate cell adhesion and signaling. The peptide binds to these receptors, activating downstream signaling pathways that promote cell proliferation and differentiation .

類似化合物との比較

Comparison with Similar Compounds

The following section compares Dentonin acetate with structurally or functionally related compounds, emphasizing differences in mechanisms, applications, and research significance.

3'-Sialyllactose Sodium

| Property | Dentonin Acetate | 3'-Sialyllactose Sodium |

|---|---|---|

| Structure | Synthetic peptide (MEPE-derived) | Oligosaccharide (sialylated lactose) |

| Primary Function | Osteogenesis, integrin stimulation | Prebiotic, anti-inflammatory |

| Applications | Bone/dental repair, OA research | Gut microbiome modulation, arthritis |

| Key Mechanism | Integrin-mediated cell adhesion | Immune homeostasis via TLR4 modulation |

| Research Focus | Bone metabolism, stem cell proliferation | Neuroinflammation, microbial interactions |

Contrast : While both compounds exhibit anti-inflammatory properties, Dentonin acetate directly targets bone and dental tissue regeneration via integrin pathways, whereas 3'-Sialyllactose sodium modulates systemic immune responses .

Sodium Acetate

| Property | Dentonin Acetate | Sodium Acetate |

|---|---|---|

| Structure | Peptide-acetate complex | Simple sodium salt (CH₃COONa) |

| Primary Function | Tissue regeneration | pH buffering, metabolic intermediate |

| Applications | Biomedical research | Food preservative, laboratory reagent |

| Key Mechanism | Cell signaling via integrins | Acetyl-CoA synthesis |

| Research Focus | Bone/dental therapeutics | Basic biochemistry, industrial processes |

Contrast : Sodium acetate lacks targeted biological activity in bone or stem cell systems, serving primarily as a metabolic substrate or buffer .

Fentin Acetate

| Property | Dentonin Acetate | Fentin Acetate |

|---|---|---|

| Structure | Peptide-acetate complex | Organotin compound (C₂₀H₁₈O₂Sn) |

| Primary Function | Tissue regeneration | Fungicidal activity |

| Applications | Biomedical research | Agricultural fungicide |

| Key Mechanism | Integrin stimulation | Phospholipase A2 inhibition |

| Research Focus | Regenerative medicine | Plant pathogen control |

Vinyl Acetate

| Property | Dentonin Acetate | Vinyl Acetate |

|---|---|---|

| Structure | Peptide-acetate complex | Vinyl ester monomer (C₄H₆O₂) |

| Primary Function | Biological signaling | Polymer production |

| Applications | Biomedical research | Adhesives, paints, plastics |

| Key Mechanism | Cell adhesion and differentiation | Free-radical polymerization |

| Research Focus | Bone/dental regeneration | Industrial material science |

Contrast : Vinyl acetate is exclusively used in industrial polymer synthesis, lacking bioactive roles in biological systems .

Fuzapladib

| Property | Dentonin Acetate | Fuzapladib |

|---|---|---|

| Structure | Peptide-acetate complex | Small-molecule inhibitor |

| Primary Function | Integrin stimulation | Phospholipase A2 (PLA2) inhibition |

| Applications | OA, dental repair | Anti-inflammatory therapeutics |

| Key Mechanism | Cell proliferation via integrins | Leukocyte migration suppression |

| Research Focus | Tissue regeneration | Acute pancreatitis, sepsis |

Contrast : Fuzapladib suppresses inflammation by targeting PLA2, whereas Dentonin acetate promotes tissue repair via integrin-mediated pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。